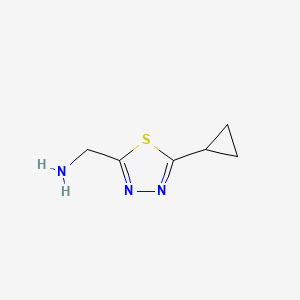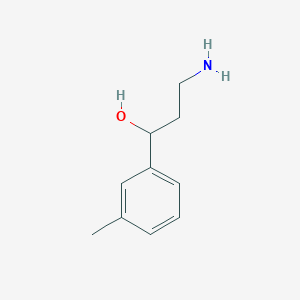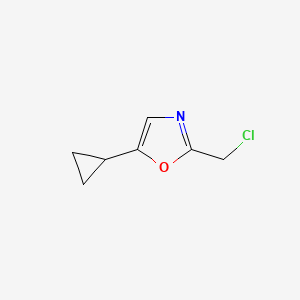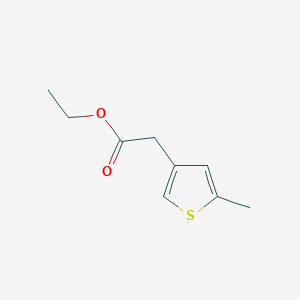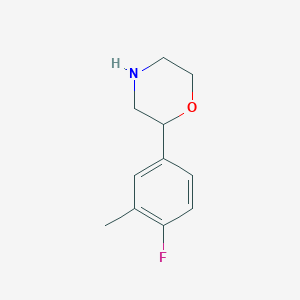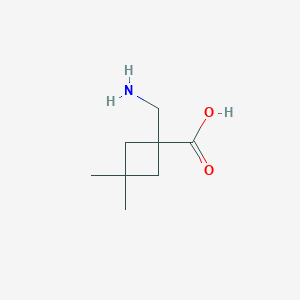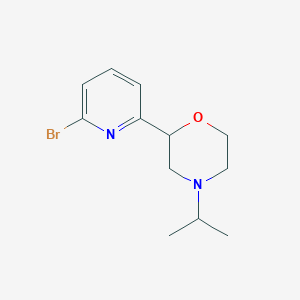
2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine
Descripción general
Descripción
The compound “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine” likely contains a bromopyridinyl group and a morpholine ring, which are common structures in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine” were not found, similar compounds are often synthesized through nucleophilic substitution reactions involving bromopyridines .Molecular Structure Analysis
The molecular structure of “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine” likely involves a bromopyridinyl group attached to a morpholine ring . The exact structure would depend on the positions of these groups.Chemical Reactions Analysis
Bromopyridines, such as those likely present in “2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine”, are often used in palladium-catalyzed cross-coupling reactions .Aplicaciones Científicas De Investigación
Catalytic Systems and Synthesis
- A study by Hagui et al. (2016) describes a phosphine-free palladium catalytic system effectively promoting C–H bond activation/arylation of heterocycles with 6-substituted 2-bromopyridines. This includes the use of morpholine as a substituent, demonstrating a general, straightforward approach to synthesize a variety of 2-(hetero)arylpyridines (Hagui et al., 2016).
Synthesis of Pyrimidine Derivatives
- Chaudhary et al. (2012) report the synthesis of novel pyrimidine derivatives, where a morpholine group is used in the structure. This study highlights the significance of morpholine in the development of new compounds with potential applications in medicinal chemistry (Chaudhary et al., 2012).
Nucleosides Synthesis
- Kabat et al. (1988) discuss the synthesis of novel C-nucleosides using bromopyridine derivatives. This research indicates the potential of bromopyridine-based compounds, possibly including 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine, in nucleoside synthesis (Kabat et al., 1988).
Fluorophores Synthesis
- Kopchuk et al. (2019) synthesized 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline-based fluorophores using a reaction that includes bromopyridines. This process highlights the role of bromopyridine derivatives in creating compounds with notable optical properties (Kopchuk et al., 2019).
Antiproliferative Activity
- Sović et al. (2011) investigated novel isoindoline derivatives, which include pyridine groups similar to 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine. Their research shows the potential of such compounds in inhibiting the proliferation of cancer cells (Sović et al., 2011).
Key Intermediate in PI3K/mTOR Inhibitors
- Lei et al. (2015) discuss the synthesis of a compound that is an important intermediate in many PI3K/mTOR inhibitors, highlighting the relevance of bromopyridines in the development of significant pharmaceutical agents (Lei et al., 2015).
Catechol Oxidase Models
- Merkel et al. (2005) synthesized less symmetrical dicopper(II) complexes, including morpholine-based ligands, to model the active site of type 3 copper proteins. This research demonstrates the utility of bromopyridine and morpholine derivatives in modeling biological enzymatic activity (Merkel et al., 2005).
Reactivity of Bromine Atoms
- Wibaut et al. (2010) studied the reactivity of bromine atoms in brominated pyridines, providing insights into the chemical behavior of such compounds, which can be crucial for their application in various synthetic processes (Wibaut et al., 2010).
Antibacterial and Antifungal Activity
- Sirgamalla et al. (2019) synthesized novel compounds using bromopyridine derivatives that showed significant antibacterial and antifungal activity. This suggests the potential of 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine in developing new antimicrobial agents (Sirgamalla et al., 2019).
Sterically Demanding Aminopyridines
- Scott et al. (2004) explored the synthesis of sterically demanding aminopyridines, highlighting the flexibility of bromopyridine derivatives in creating structurally complex compounds (Scott et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-bromopyridin-2-yl)-4-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)15-6-7-16-11(8-15)10-4-3-5-12(13)14-10/h3-5,9,11H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGOREOVTZGUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



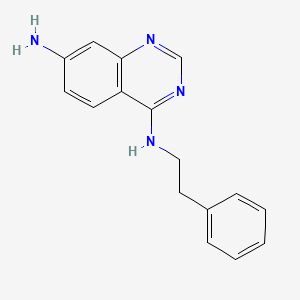

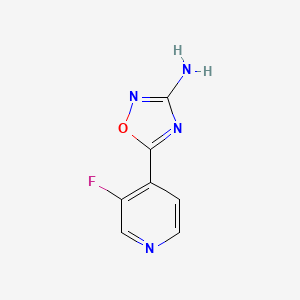
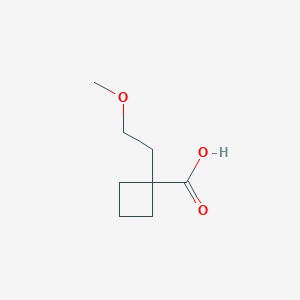
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

